

ABTL-0812's safety profile compared to traditional chemotherapeutics

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Compound of Interest		
Compound Name:	ABTL-0812	
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ABTL-0812: A Favorable Safety Profile in Cancer Therapy

A novel anti-cancer agent, **ABTL-0812**, demonstrates a significantly improved safety and tolerability profile compared to traditional chemotherapeutics, both as a monotherapy and in combination regimens. Clinical trial data indicates that **ABTL-0812** primarily induces mild to moderate gastrointestinal side effects, a stark contrast to the severe and often debilitating toxicities associated with conventional chemotherapy.

ABTL-0812 is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.[1] Its unique mechanism of action, which involves the upregulation of Tribbles homolog 3 (TRIB3) and the induction of endoplasmic reticulum (ER) stress, leads to the inhibition of the Akt/mTORC1 signaling pathway, ultimately resulting in cancer cell death.[2] [3] This targeted approach appears to spare healthy cells, leading to a more favorable safety profile.[4]

Superior Safety Profile in Clinical Trials

A first-in-human Phase I/Ib clinical trial (NCT02201823) of **ABTL-0812** as a single agent in patients with advanced solid tumors revealed an excellent safety and tolerability profile.[5][6] The most commonly reported drug-related adverse events were mild to moderate (Grade 1-2) gastrointestinal issues.[5] Notably, a maximum tolerated dose was not reached, indicating the drug's low toxicity.[5]



When used in combination with traditional chemotherapeutic agents like paclitaxel and carboplatin in the ENDOLUNG Phase 1/2 study, **ABTL-0812** did not increase the known toxicities of the chemotherapy regimen.[1] This suggests that **ABTL-0812** can be effectively combined with standard-of-care treatments without exacerbating their side effects.

Comparison of Adverse Events

The following table summarizes the adverse events observed in clinical trials for **ABTL-0812** in combination with paclitaxel and carboplatin, and for the paclitaxel and carboplatin combination alone. Data for **ABTL-0812** as a monotherapy is qualitative, highlighting its mild gastrointestinal side effects.



Adverse Event	ABTL-0812 + Paclitaxel/Carbopla tin (ENDOLUNG Trial)[7][8]	Paclitaxel + Carboplatin[9][10] [11]	ABTL-0812 Monotherapy (Phase I Trial)[5]
Hematological			
Neutropenia	52.9% (All Grades)	Grade 3/4: 37.1% - 48%	Not reported as a significant adverse event.
Anemia	37.3% (All Grades)	Grade 3: 5.2% - 9.5%	Not reported as a significant adverse event.
Thrombocytopenia	19.6% (All Grades)	Grade 3/4: 2.8% - 9.6%	Not reported as a significant adverse event.
Leukopenia	Not specifically reported	Grade 3/4: 8.6% - 12.6%	Not reported as a significant adverse event.
Febrile Neutropenia	One case of Grade 3	4.8% - 14%	Not reported.
Non-Hematological			
Nausea	66.7% (All Grades)	Grade 3: ~7%	Most common, Grade 1-2.
Asthenia (Fatigue)	66.7% (All Grades)	Grade 3/4: ~2%	Reported, but severity not specified.
Diarrhea	54.9% (All Grades)	Grade 3/4: 1.6%	Reported, Grade 1-2.
Vomiting	54.9% (All Grades)	Grade 3: 3.2%	Reported, Grade 1-2.
Peripheral Neuropathy	Not specifically reported as a major AE for the combination.	Up to 47% (sensory)	Not reported as a significant adverse event.



Alopecia (Hair Loss)	Not specifically reported as a major AE for the combination.	Universal	Not reported.
Myalgia/Arthralgia	Not specifically reported as a major AE for the combination.	Grade 3/4: ~4%	Not reported.

Note: The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[12][13][14][15][16] Grade 1 is mild, Grade 2 is moderate, Grade 3 is severe, Grade 4 is life-threatening, and Grade 5 is death.

Experimental ProtocolsPreclinical Safety and Toxicity Assessment

A standard experimental workflow for evaluating the safety and toxicity of a new anti-cancer drug like **ABTL-0812** in preclinical studies typically follows the OECD Guidelines for the Testing of Chemicals, specifically Guideline 407 for repeated dose 28-day oral toxicity studies in rodents.[17][18][19][20][21]

Objective: To determine the potential adverse effects of a test substance administered orally in repeated doses over 28 days.

Methodology:

- Animal Model: Typically rats, with both male and female animals.
- Dose Groups: A control group receiving the vehicle and at least three dose groups receiving varying levels of the test substance.
- Administration: The test substance is administered daily by oral gavage.
- Observations:



- Clinical Signs: Daily monitoring for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
- Body Weight: Recorded weekly.
- Food/Water Consumption: Measured weekly.
- Ophthalmological Examination: Performed prior to the study and at termination.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.
- o Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
- Histopathology: Tissues from all organ systems are preserved for microscopic examination.

Signaling Pathway and Experimental Workflow Diagrams

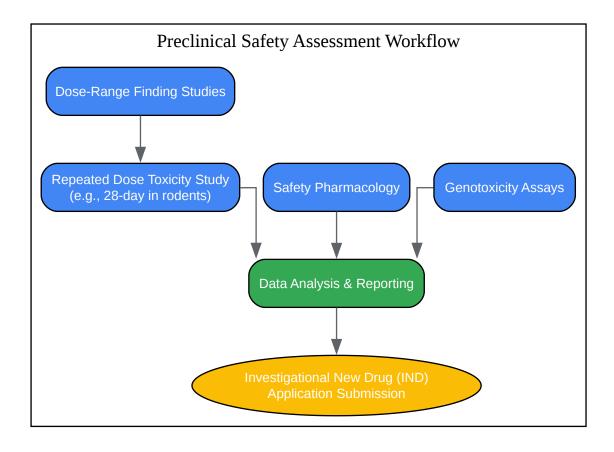
Below are diagrams illustrating the signaling pathway of **ABTL-0812** and a typical experimental workflow for preclinical safety assessment.



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Caption: ABTL-0812's dual mechanism of action leading to cancer cell death.





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Caption: A typical workflow for preclinical drug safety assessment.

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Validation & Comparative





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